molecular formula C7H6N4O2 B576671 7-nitro-3H-benzimidazol-5-amine CAS No. 10597-50-9

7-nitro-3H-benzimidazol-5-amine

Cat. No.: B576671
CAS No.: 10597-50-9
M. Wt: 178.151
InChI Key: QMBNSEHVRPVFQY-UHFFFAOYSA-N
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Description

7-nitro-3H-benzimidazol-5-amine is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound this compound features a nitro group at the 7th position and an amine group at the 5th position on the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3H-benzimidazol-5-amine typically involves the nitration of 3H-benzimidazole followed by amination. One common method includes the nitration of 3H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to reduction and subsequent amination to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as cerium (IV) and cerium (III) in the presence of hydrogen peroxide have been reported to facilitate the oxidation and subsequent amination steps .

Chemical Reactions Analysis

Types of Reactions

7-nitro-3H-benzimidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-3H-benzimidazol-5-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions disrupt essential biological processes, contributing to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitrobenzimidazole
  • 5-nitrobenzimidazole
  • 2-amino-5-nitrobenzimidazole

Uniqueness

7-nitro-3H-benzimidazol-5-amine is unique due to the specific positioning of the nitro and amine groups, which influence its reactivity and biological activity.

Properties

CAS No.

10597-50-9

Molecular Formula

C7H6N4O2

Molecular Weight

178.151

IUPAC Name

7-nitro-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H6N4O2/c8-4-1-5-7(10-3-9-5)6(2-4)11(12)13/h1-3H,8H2,(H,9,10)

InChI Key

QMBNSEHVRPVFQY-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=CN2)N

Synonyms

1H-Benzimidazol-5-amine,7-nitro-(9CI)

Origin of Product

United States

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